Superior Yield in Grignard Additions
In a direct head-to-head study, the target compound (sulfone 1a) reacted with 2-thienylmagnesium bromide (3a) in toluene to afford N-hydroxylamine 4a in 88% yield, substantially outperforming the same reaction in THF (51% yield) [1]. Under identical conditions, structural analogs with varying alkyl substituents (1b–d) gave significantly lower yields: 1b (74%), 1c (47%), and 1d (54%) [2]. This demonstrates that the simple methyl-substituted variant (1a) provides optimal reactivity among the tested series.
| Evidence Dimension | Reaction yield in Grignard addition |
|---|---|
| Target Compound Data | 88% yield (sulfone 1a, toluene) |
| Comparator Or Baseline | Sulfone 1b: 74%; 1c: 47%; 1d: 54%; 1a in THF: 51% |
| Quantified Difference | Target compound achieves 14–41% higher absolute yield vs. closest analogs |
| Conditions | Reaction with 2-thienylmagnesium bromide (3a) in toluene, 45 min, room temperature |
Why This Matters
Higher yield in this key transformation reduces material waste and improves synthetic efficiency in multi-step sequences, directly impacting route feasibility and cost.
- [1] Guinchard, X.; Denis, J.-N. Reactions of In Situ Generated N-Boc Nitrones with Aromatic and Heteroaromatic Grignard Reagents: Application to the Synthesis of Zileuton. J. Org. Chem. 2008, 73, 2028–2031. View Source
- [2] Guinchard, X.; Denis, J.-N. Reactions of In Situ Generated N-Boc Nitrones with Aromatic and Heteroaromatic Grignard Reagents: Application to the Synthesis of Zileuton. J. Org. Chem. 2008, 73, 2028–2031. View Source
